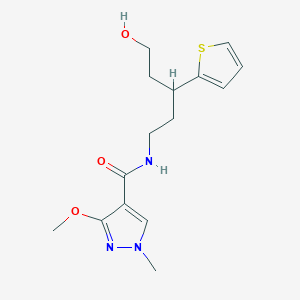

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-18-10-12(15(17-18)21-2)14(20)16-7-5-11(6-8-19)13-4-3-9-22-13/h3-4,9-11,19H,5-8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFCECQWIWIZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Hydroxylation and Alkylation: The hydroxyl group is introduced through a hydroxylation reaction, and the alkyl chain is added via an alkylation reaction using appropriate alkyl halides.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene moiety, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets could include kinases, ion channels, and G-protein coupled receptors.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Pentyl chain : Substituted with a hydroxy group at position 5 and a thiophen-2-yl group at position 3.

- Pyrazole-4-carboxamide : Modified with 3-methoxy and 1-methyl substituents.

Comparison with Sulfonamide Derivatives

Compounds in and (e.g., 85–101) share the N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) backbone but differ in their sulfonamide-linked aromatic or heterocyclic groups. For example:

- Compound 85 : Incorporates a pyrazole-sulfonamide linkage, enhancing solubility but lacking the hydroxy-pentyl chain.

These sulfonamide derivatives often exhibit higher molecular weights and altered solubility profiles compared to the target compound due to their bulkier substituents .

Comparison with Pyrazole and Thiophene Hybrids

and highlight compounds combining pyrimidine, pyrazole, and thiophene moieties:

- Compound 1 (): A pyrimidine-thiophene carboxamide with dichlorophenyl and methylamino groups, emphasizing halogenated aromatic interactions.

- Compound 13 (): A thiophene-enone linked to a methoxybenzothiazole, showing potent anticancer activity (higher than doxorubicin).

The target compound’s hydroxy-pentyl chain may improve aqueous solubility compared to the lipophilic enone systems in .

Comparison with Pentyl-Chain Derivatives

and describe compounds with extended alkyl chains and thiophene substituents:

- Patent Compound (): A pentyl-linked imino-sugar with aryl/heteroaryl methoxy groups, designed as glucosylceramide synthase inhibitors.

The hydroxy-pentyl group in the target compound may enhance membrane permeability compared to the rigid imino-sugar scaffold in .

Physicochemical and Pharmacological Implications

- Solubility : The hydroxy-pentyl chain likely improves water solubility compared to purely aromatic analogs (e.g., ’s sulfonamides).

- Bioactivity : While sulfonamide derivatives () show anticancer or enzyme-inhibitory activity, the carboxamide linkage in the target compound may favor different target interactions (e.g., kinase inhibition or receptor modulation).

- Stability: The absence of reactive enones (cf. ) suggests greater metabolic stability.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : C14H17N3O3S2

- Molecular Weight : 329.43 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of thiophene and hydroxyl groups enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptors : It can modulate receptor activity, potentially influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds with a pyrazole scaffold exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory : Studies have shown that pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 .

- Anticancer : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Antimicrobial : The compound has potential antimicrobial properties against both bacterial and fungal strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Activity against E. coli and fungi |

Research Insights

- Anti-inflammatory Activity :

-

Anticancer Properties :

- Research indicated that certain pyrazole derivatives could induce apoptosis in cancer cells through caspase activation, suggesting a mechanism for their anticancer effects.

- Antimicrobial Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.